(2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a benzodioxole moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the chromene core: This can be achieved through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the benzodioxole moiety: This step involves the reaction of the chromene intermediate with a benzodioxole derivative, often through a nucleophilic substitution reaction.
Attachment of the pyridine ring: The final step involves coupling the intermediate with a pyridine derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new organic materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide
- (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(4-methylpyridin-2-yl)-2H-chromene-3-carboxamide
- (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(5-ethylpyridin-2-yl)-2H-chromene-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylimino)-N-(5-methylpyridin-2-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-14-6-9-21(24-12-14)26-22(27)17-10-15-4-2-3-5-18(15)30-23(17)25-16-7-8-19-20(11-16)29-13-28-19/h2-12H,13H2,1H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRYXRPETOMQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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